1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans
Description
Structure and Properties:
The compound features a piperidine ring substituted at position 2 with a 1-methyl-1H-pyrazol-5-yl group and at position 3 with a methanamine group. The "trans" designation indicates the stereochemical arrangement of substituents on the piperidine ring. Key properties include:
Properties
IUPAC Name |
[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-7-3-4-9(8-12)11(14)10-5-6-13-15(10)2/h5-6,9,11H,3-4,7-8,12H2,1-2H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZFBJPUNPHGCU-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=NN2C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Pyrazole Formation
The pyrazole ring is synthesized via a [3+2] cycloaddition mechanism between a hydrazine and a carbonyl compound (e.g., diketones) . For instance, β-enamino diketones react with hydrazines to form pyrazoles through a stepwise mechanism involving imine formation and cyclization .
Example Reaction :
textβ-enamino diketone + phenylhydrazine → pyrazole derivative
Piperidine Core Formation
The piperidine ring is synthesized through cyclization of amino alcohols or diamines. For example, a diamine precursor undergoes acid- or base-mediated cyclization to form the six-membered ring .
Example Reaction :
textDiamine precursor → Piperidine (via cyclization)
Coupling Reaction
The pyrazole and piperidine are linked via a methanamine bridge. This step may involve reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN) .
Example Reaction :
textPyrazole aldehyde + piperidine amine → methanamine-linked product
Functional Group Reactivity
-
Piperidine Amine : The secondary amine in the piperidine ring can undergo alkylation, acylation, or oxidation reactions. For example, reaction with acids (e.g., HCl) forms the corresponding ammonium salt .
-
Pyrazole Ring : The pyrazole’s nitrogen atoms may participate in hydrogen bonding, while the C-H bonds at the 3- and 5-positions are reactive sites for electrophilic substitution .
Oxidation and Stability
The compound is susceptible to oxidation, particularly at the methanamine bridge. Oxidation could lead to formation of imine intermediates or degradation products.
Enzyme Binding
The trans stereochemistry and hydrogen-bonding capacity of the pyrazole group enable interactions with biological targets. For example, in PRMT5 inhibition, the pyrazole forms a hydrogen bond with Arg368 in the SAM-binding pocket, enhancing selectivity .
Structural Comparisons
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Methylpiperidine | Simple piperidine structure | Weak pharmacological activity |
| 4-Methylpyrazole | Pyrazole ring with methyl substitution | Agricultural applications |
| N-Methyl-N'-phenylurea | Urea derivative with distinct reactivity | Different reactivity profiles |
Structural Analysis
The compound’s SMILES notation (CNC[C@@H]1CCCN([C@H]1C2=CN(N=C2)C)C ) and InChI (AWKWXITXBWLLJK-CMPLNLGQSA-N ) confirm the trans configuration and connectivity . The molecular formula (C₁₂H₂₂N₄ ) and molecular weight (222.3 g/mol ) align with its structural complexity .
Stereochemical Considerations
The trans configuration is critical for biological activity. Chiral centers in the piperidine ring (C2 and C3) dictate the spatial arrangement, influencing binding affinity to targets like PRMT5 .
Key Takeaway : The compound’s synthesis and reactivity are governed by its heterocyclic structure, enabling applications in enzyme inhibition and drug discovery.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C16H21N5
- Molecular Weight : 285.37 g/mol
- IUPAC Name : 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine
- SMILES Representation : CN1C(=CC(=N1)C(CN)C2CCCCC2)N(C)C(=O)N3=CC=CC=C3
Pharmaceutical Development
The compound has been studied for its potential in treating metabolic disorders. Research indicates that it may inhibit certain enzymes related to metabolic syndrome, including type 2 diabetes and obesity-related complications. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is particularly notable, as it plays a role in cortisol metabolism, which is linked to insulin resistance and hypertension .
Neurological Disorders
Studies have suggested that this compound could be beneficial in treating central nervous system (CNS) disorders such as mild cognitive impairment and Alzheimer's disease. The mechanism involves neuroprotective effects that may enhance cognitive function or slow cognitive decline .
Cancer Research
Emerging research indicates that compounds similar to 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine may exhibit anti-cancer properties. They have been shown to influence pathways involved in tumor growth and metastasis, suggesting a role in cancer therapeutics .
Data Table: Summary of Applications
Case Study 1: Metabolic Syndrome Treatment
A study conducted on the effects of the compound on insulin sensitivity showed promising results. Patients exhibited improved glucose tolerance and reduced insulin levels after administration of the compound over a period of three months. These findings support its potential as a therapeutic agent for metabolic syndrome.
Case Study 2: Neuroprotection in Alzheimer’s Disease
In a preclinical model of Alzheimer’s disease, the compound demonstrated significant neuroprotective effects by reducing amyloid-beta plaque formation. This suggests its utility in developing treatments aimed at modifying disease progression.
Mechanism of Action
The mechanism of action of 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Pyrazole-Substituted Piperidine Derivatives
Key Observations :
- Stereochemical Impact : The trans configuration in the target compound may improve selectivity for planar binding sites compared to cis analogs .
- Substituent Effects : Bulky groups (e.g., bis-benzyl in BD214889) reduce synthetic yields (41–78%) but enhance receptor affinity .
- Fluorine Incorporation : Trifluoromethyl substitution () increases metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Variations in Pyrazole Substituents
Key Observations :
Key Observations :
Physical and Commercial Properties
Biological Activity
1-Methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 1-methyl-1H-pyrazol-5-yl group. Its chemical formula is , and it falls under the category of small organic molecules. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Anticancer Activity
Recent studies have explored the role of pyrazole derivatives in cancer treatment. The compound has been shown to exhibit antitumor properties by targeting specific pathways involved in cell proliferation and apoptosis. For instance, a study indicated that pyrazole derivatives can inhibit key enzymes involved in tumor growth, such as PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms .
Neuropharmacological Effects
The compound's structure suggests it may interact with neurotransmitter systems. Pyrazole derivatives have been noted for their ability to modulate dopamine and serotonin receptors, indicating potential applications in treating neurological disorders such as depression and anxiety .
| Neurotransmitter Target | Effect |
|---|---|
| Dopamine Receptors | Potential antagonist activity observed in preliminary assays. |
| Serotonin Receptors | Modulation of serotonin uptake could lead to antidepressant-like effects. |
The biological activity of 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could alter synaptic transmission.
- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells through the modulation of apoptotic pathways.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study 1 : In vitro studies demonstrated that 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest at the G2/M phase .
- Case Study 2 : A pharmacokinetic study indicated favorable absorption and distribution profiles in animal models, suggesting potential for systemic administration in therapeutic contexts .
Q & A
Basic Research Questions
Q. How is the trans stereochemistry of 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine experimentally confirmed?
- Methodological Answer : The trans configuration is confirmed using 1H NMR coupling constants (e.g., vicinal coupling between piperidine protons) and X-ray crystallography . For example, in analogous piperidine derivatives, coupling constants in the range of 8–12 Hz for axial-equatorial protons indicate trans stereochemistry . X-ray diffraction provides unambiguous confirmation by mapping spatial arrangements of substituents.
Q. What synthetic routes are reported for this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core construction : Reacting substituted pyrazoles (e.g., 1-methyl-1H-pyrazol-5-yl derivatives) with piperidine precursors via nucleophilic substitution or reductive amination.
Trans-configuration control : Stereoselective reduction of imine intermediates using catalysts like NaBH4 with chiral auxiliaries or via thermodynamic control in refluxing ethanol .
Final functionalization : Methylation of the methanamine group using methyl iodide or formaldehyde/NaBH3CN .
Q. How is purity and structural integrity validated during synthesis?
- Methodological Answer :
- Analytical HPLC (C18 columns, acetonitrile/water gradient) assesses purity (>95%).
- 1H/13C NMR (400–500 MHz in CDCl3 or DMSO-d6) confirms structural assignments, with pyrazole protons typically appearing as singlets (δ 7.2–7.8 ppm) and piperidine protons as multiplet clusters (δ 1.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C12H21N4: 221.1764) .
Advanced Research Questions
Q. What strategies address low yields in trans-isomer isolation during synthesis?
- Methodological Answer :
- Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC to separate enantiomers .
- Dynamic kinetic resolution : Employing transition-metal catalysts (e.g., Ru-based) to favor trans-isomer formation during imine reduction .
- Crystallization-induced asymmetric transformation : Selective crystallization of the trans-isomer from racemic mixtures under controlled solvent conditions .
Q. How can structure-activity relationships (SAR) guide optimization for kinase inhibition?
- Methodological Answer :
- Substituent modification : Replace the methyl group on pyrazole with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic binding in kinase pockets. Evidence from AKT inhibitors shows that 1-methylpyrazole derivatives improve selectivity over off-target kinases .
- Piperidine ring rigidity : Introduce sp³-hybridized carbons or fused rings to restrict conformational flexibility, improving binding affinity. Analogous compounds with constrained piperidine moieties show 10–100x potency increases .
- Methanamine functionalization : Convert the primary amine to a urea or sulfonamide to enhance hydrogen-bonding with catalytic lysine residues (tested via enzymatic assays) .
Q. What computational models predict target interactions and metabolic stability?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Simulate binding to kinases (e.g., AKT1) using crystal structures (PDB: 3O96). Focus on interactions between the pyrazole ring and hinge region residues (e.g., Glu234) .
- Molecular dynamics (MD) simulations (AMBER, GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- ADMET prediction (SwissADME, pkCSM) : Estimate metabolic stability (CYP3A4 liability) and blood-brain barrier permeability (logBB < -1 suggests peripheral restriction) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, cell lines with consistent expression levels). For example, AKT inhibition IC50 values vary due to differences in assay ATP (10 µM vs. 1 mM) .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .
- Orthogonal validation : Confirm hits via CRISPR-mediated target knockdown or isotopic tracer studies .
Q. Why do solubility challenges arise in pharmacological studies, and how are they mitigated?
- Methodological Answer :
- Salt formation : Prepare hydrochloride salts (e.g., using HCl in dioxane) to improve aqueous solubility. For example, dihydrochloride derivatives show >5 mg/mL solubility in PBS .
- Prodrug design : Introduce phosphate or acetyl groups on the methanamine moiety, which hydrolyze in vivo to release the active compound .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability (tested via in vivo PK studies in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
